Fluvastatin sodium anti-isomer

Vue d'ensemble

Description

Fluvastatin sodium anti-isomer is a metabolite of the lipid-lowering agent fluvastatin. Fluvastatin is a member of the statin drug class, used to treat hypercholesterolemia and prevent cardiovascular disease. The anti-isomer of fluvastatin is one of the by-products formed during the storage and degradation of fluvastatin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of fluvastatin sodium involves several synthetic steps. One of the key steps is the basic hydrolysis of its alkyl ester. This reaction is performed under conditions that allow selective hydrolysis of the desired syn isomer, while the unwanted anti-isomer is removed by extraction . The process involves using a suitable aqueous alcoholic solution and a controlled amount of sodium hydroxide to achieve selective hydrolysis .

Industrial Production Methods

Industrial production of fluvastatin sodium follows similar synthetic routes but on a larger scale. The process includes the use of chromatographic techniques to separate and purify the desired isomer from the anti-isomer and other impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Fluvastatin sodium and its anti-isomer undergo various chemical reactions, including:

Oxidation: Fluvastatin can be oxidized under certain conditions, leading to the formation of epoxide impurities.

Hydrolysis: The compound is susceptible to hydrolytic degradation, especially under acidic and basic conditions.

Isomerization: The anti-isomer can be formed through isomerization reactions during storage.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and basic conditions (e.g., sodium hydroxide) are commonly used.

Isomerization: This can occur under various storage conditions, particularly in the presence of light and heat.

Major Products Formed

Oxidation: Epoxide impurities.

Hydrolysis: Hydroxy acids and lactones.

Isomerization: Formation of the anti-isomer and other degradation products.

Applications De Recherche Scientifique

Fluvastatin sodium anti-isomer has several scientific research applications:

Mécanisme D'action

Fluvastatin sodium anti-isomer, like its parent compound, inhibits the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, fluvastatin reduces the production of cholesterol in the liver, thereby lowering plasma cholesterol levels .

Comparaison Avec Des Composés Similaires

Fluvastatin sodium anti-isomer can be compared with other statins, such as atorvastatin and rosuvastatin:

Atorvastatin: Similar to fluvastatin, atorvastatin inhibits HMG-CoA reductase but has different pharmacokinetic properties and potency.

Rosuvastatin: Another statin with a similar mechanism of action but different efficacy and side effect profiles.

Uniqueness

This compound is unique due to its formation as a by-product during storage and its potential impact on the stability and efficacy of fluvastatin formulations .

List of Similar Compounds

- Atorvastatin

- Rosuvastatin

- Simvastatin

- Lovastatin

Activité Biologique

Fluvastatin sodium is a member of the statin class of medications, primarily used to lower cholesterol levels and reduce cardiovascular disease risk. This article focuses on the biological activity of the anti-isomer of fluvastatin sodium, particularly its pharmacological effects, mechanisms of action, and implications for therapeutic use.

Overview of Fluvastatin Sodium

Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase , the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis. The compound is characterized by its potent activity with an IC50 value ranging from 40 to 100 nM in human liver microsomes .

- Cholesterol Reduction : Fluvastatin sodium effectively lowers plasma cholesterol levels, which is crucial for managing hypercholesterolemia. Its primary mechanism involves inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver.

- Antioxidant Properties : In vivo studies have demonstrated that fluvastatin exhibits antioxidant activity, which contributes to its cardiovascular protective effects .

- Inhibition of Vascular Smooth Muscle Proliferation : Fluvastatin has been shown to inhibit vascular smooth muscle cell proliferation with an IC50 of approximately 70 nM, which may play a role in preventing atherosclerosis .

- Cell Cycle Regulation : Research indicates that fluvastatin induces G2/M phase arrest in human hepatocellular carcinoma (HCC) cells. This is associated with alterations in apoptosis-related proteins, such as decreased Bcl-2 and procaspase-9 expression, and increased Bax and cleaved caspase-3 levels .

Optical Isomers and Biological Activity

Fluvastatin exists as multiple optical isomers, including the anti-isomer. Studies have shown that different isomers exhibit varying degrees of biological activity:

- The 3S5S-fluvastatin variant has been noted to activate the aryl hydrocarbon receptor (AhR) but with significantly lower efficacy compared to other statins like rosuvastatin .

- The anti-isomer's effects on AhR activity were found to be minimal, indicating that the syn isomer may be more therapeutically relevant.

Efficacy in Clinical Settings

- A study involving patients with hypercholesterolemia demonstrated that fluvastatin significantly reduced LDL cholesterol levels compared to placebo groups. The results indicated a dose-dependent response correlating with the concentration of the active syn isomer rather than the anti-isomer .

- A clinical trial assessing the impact of fluvastatin on cardiovascular events found that patients treated with fluvastatin had a reduced incidence of major adverse cardiac events compared to those receiving standard care .

Comparative Analysis of Isomers

| Isomer Type | IC50 (nM) | Effect on Cholesterol | Antioxidant Activity | Apoptosis Induction |

|---|---|---|---|---|

| Syn Fluvastatin | 40-100 | Significant | Yes | Yes |

| Anti-Isomer | >100 | Minimal | No | Minimal |

Implications for Therapeutic Use

The presence of anti-isomers in pharmaceutical formulations can affect both efficacy and safety profiles. It is crucial to minimize the content of anti-isomers during drug preparation to enhance therapeutic outcomes:

- Purification Processes : Recent advancements in synthesis methods have focused on reducing anti-isomer content to below 0.2% in pharmaceutical preparations without significant yield loss . This ensures that patients receive a more effective form of fluvastatin.

- Stability Considerations : The stability of fluvastatin sodium can be improved through formulations that protect against oxidation and degradation, thereby maintaining its efficacy over time .

Propriétés

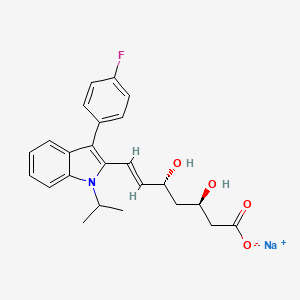

IUPAC Name |

sodium;(E,3R,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGHKIMDNBDHJB-INNGCKGUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239940 | |

| Record name | Fluvastatin sodium anti-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93957-58-5 | |

| Record name | Fluvastatin sodium anti-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvastatin sodium anti-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUVASTATIN SODIUM ANTI-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRP6Z03X99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.